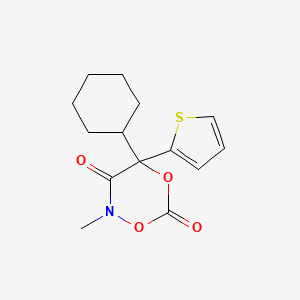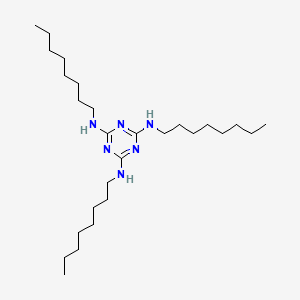
Acetic acid;2-benzylidenecyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-benzylidenecyclopentan-1-ol is an organic compound that combines the properties of acetic acid and a benzylidene-substituted cyclopentanol This compound is of interest due to its unique structure, which includes both a carboxylic acid group and a benzylidene group attached to a cyclopentanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-benzylidenecyclopentan-1-ol typically involves the following steps:
Formation of Benzylidene Cyclopentanol: This can be achieved through the condensation of benzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of 2-benzylidenecyclopentan-1-ol.
Acetylation: The resulting 2-benzylidenecyclopentan-1-ol can then be acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetic acid moiety to the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid;2-benzylidenecyclopentan-1-ol can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), targeting the carbonyl group or the benzylidene double bond.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl ether derivatives.
Applications De Recherche Scientifique
Acetic acid;2-benzylidenecyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;2-benzylidenecyclopentan-1-ol involves its interaction with various molecular targets and pathways. The benzylidene group can participate in electrophilic aromatic substitution reactions, while the acetic acid moiety can engage in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylideneacetone: Similar structure but lacks the cyclopentanol ring.
Cyclopentanone: Lacks the benzylidene and acetic acid groups.
Benzyl alcohol: Lacks the cyclopentanol and acetic acid groups.
Uniqueness
Acetic acid;2-benzylidenecyclopentan-1-ol is unique due to its combination of a benzylidene group, a cyclopentanol ring, and an acetic acid moiety
Propriétés
Numéro CAS |
91418-97-2 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
acetic acid;2-benzylidenecyclopentan-1-ol |
InChI |
InChI=1S/C12H14O.C2H4O2/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,9,12-13H,4,7-8H2;1H3,(H,3,4) |
Clé InChI |
IFURPEJVIOEVHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CC(C(=CC2=CC=CC=C2)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


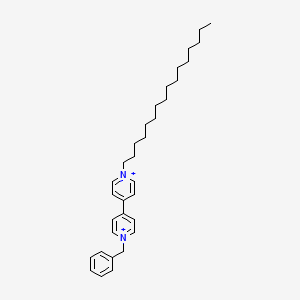
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
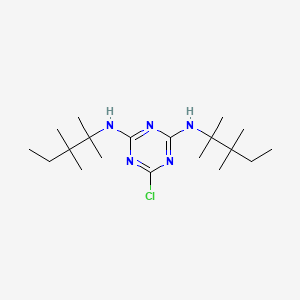
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
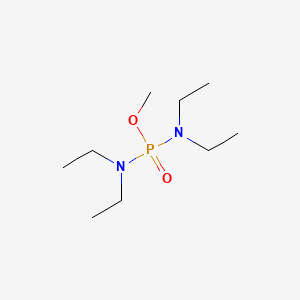
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
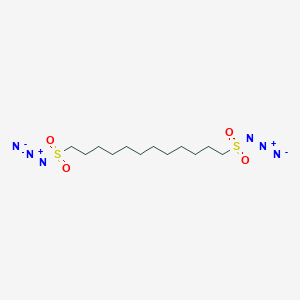
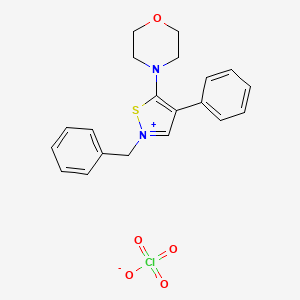
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
